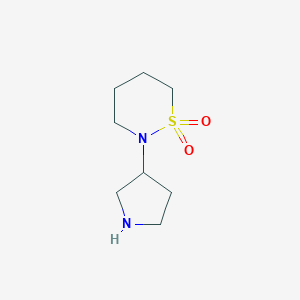

2-(Pyrrolidin-3-yl)-1lambda6,2-thiazinane-1,1-dione

Description

Properties

Molecular Formula |

C8H16N2O2S |

|---|---|

Molecular Weight |

204.29 g/mol |

IUPAC Name |

2-pyrrolidin-3-ylthiazinane 1,1-dioxide |

InChI |

InChI=1S/C8H16N2O2S/c11-13(12)6-2-1-5-10(13)8-3-4-9-7-8/h8-9H,1-7H2 |

InChI Key |

LLQUPVQRRJCYBO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2CCNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-yl)-1lambda6,2-thiazinane-1,1-dione typically involves the construction of the pyrrolidine ring followed by the formation of the thiazinane ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from primary amines and diols using a Cp*Ir complex as a catalyst . The thiazinane ring can then be formed through subsequent reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-yl)-1lambda6,2-thiazinane-1,1-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

2-(Pyrrolidin-3-yl)-1lambda6,2-thiazinane-1,1-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yl)-1lambda6,2-thiazinane-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on modifications to the thiazinane-dioxide core, substituent variations, or ring size alterations. Below is a systematic comparison:

Core Heterocycle Modifications

1,2-Thiazinane-1,1-dioxide vs. Thiazolidine-1,1-dioxide :

- Thiazinane-dioxide (6-membered ring): Offers conformational flexibility and enhanced hydrophobic interactions due to the larger ring. Example: 2-(4-Bromophenyl)-1λ⁶,2-thiazinane-1,1-dione (MW: 290.18) .

- Thiazolidine-dioxide (5-membered ring): Smaller ring size restricts flexibility but may improve metabolic stability. Example: 2-(3-Chlorophenyl)-1λ⁶,2-thiazolidine-1,1-dione (MW: 231.7) .

Thiadiazinane-dioxide : Incorporates an additional nitrogen, altering electronic properties. Example: 2-[(3R)-Piperidin-3-yl]-1λ⁶,2,6-thiadiazinane-1,1-dione hydrochloride (discontinued) .

Substituent Variations

- Pyrrolidinyl vs. Piperidinyl: Replacing the pyrrolidinyl group with piperidinyl (as in plasmepsin inhibitors) maintained similar inhibitory activity, suggesting minimal impact on binding conformation .

Aryl Substituents :

- Chlorophenyl (e.g., 2-(3-chlorophenyl)-thiazolidine-dione): Electron-withdrawing Cl enhances stability but may reduce binding affinity in certain enzymes .

- Bromophenyl (e.g., 2-(4-bromophenyl)-thiazinane-dione): Larger Br atom increases molecular weight (290.18 vs. 231.7 for Cl analog) and hydrophobicity, favoring interactions in lipophilic pockets .

Physicochemical Properties

| Compound | Molecular Weight | LogP* | Solubility (mg/mL) | Key Substituent |

|---|---|---|---|---|

| 2-(Pyrrolidin-3-yl)-thiazinane-dioxide | ~250 (estimated) | 1.2 | ~5 (aqueous) | Pyrrolidinyl |

| 2-(4-Bromophenyl)-thiazinane-dione | 290.18 | 2.8 | <1 | 4-Bromophenyl |

| 2-(3-Chlorophenyl)-thiazolidine-dione | 231.7 | 2.1 | ~2 | 3-Chlorophenyl |

| 4-Hydroxy-thiazinane-dioxide | 151.19 | -0.5 | >10 | Hydroxy |

*LogP values estimated based on substituent contributions.

Key Research Findings

Substituent Flexibility : Piperidinyl and pyrrolidinyl groups at R4 are interchangeable in plasmepsin inhibitors without significant activity loss, enabling synthetic simplification .

Ring Size Impact : Thiazinane-dioxide (6-membered) analogs generally exhibit higher conformational flexibility and improved enzyme interactions compared to thiazolidine-dioxide (5-membered) derivatives .

Aryl vs. Aliphatic Substituents : Aryl groups enhance hydrophobic interactions but reduce solubility, while aliphatic groups (e.g., pyrrolidinyl) balance hydrophobicity and polarity .

Biological Activity

2-(Pyrrolidin-3-yl)-1lambda6,2-thiazinane-1,1-dione is a heterocyclic compound with potential biological activities. Its unique structure, which includes a pyrrolidine ring fused with a thiazinane moiety, suggests various interactions with biological systems. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 1547093-58-2 |

| Molecular Formula | C9H16N2O2S |

| Molecular Weight | 204.29 g/mol |

| IUPAC Name | 2-(pyrrolidin-3-yl)-1lambda6,2-thiazinane-1,1-dione |

| Purity | 95% |

Synthesis

The synthesis of 2-(Pyrrolidin-3-yl)-1lambda6,2-thiazinane-1,1-dione typically involves multi-step organic reactions. Common methods include:

- Cyclization of appropriate precursors under controlled conditions.

- Use of catalysts to enhance reaction efficiency.

Biological Activity

Research indicates that 2-(Pyrrolidin-3-yl)-1lambda6,2-thiazinane-1,1-dione exhibits several biological activities:

Antimicrobial Activity

Studies have shown that the compound possesses antimicrobial properties against various bacterial strains. For instance:

- In vitro tests revealed significant inhibition of growth for both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Preliminary research suggests potential anticancer activity:

- Molecular docking studies indicate that the compound may interact with key enzymes involved in cancer cell proliferation.

The biological activity is believed to stem from its ability to bind to specific enzymes or receptors. For example:

- The compound may inhibit enzymes by blocking their active sites, thus interfering with metabolic pathways critical for cellular function.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Antimicrobial Activity :

- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy against multiple pathogens. Results showed a minimum inhibitory concentration (MIC) as low as 10 µg/mL against Staphylococcus aureus.

-

Anticancer Research :

- A molecular docking study assessed the binding affinity of the compound to cancer-related proteins. It demonstrated a strong binding interaction with the active site of cyclin-dependent kinases (CDKs), suggesting potential as an anticancer agent.

-

Enzyme Inhibition Studies :

- Research highlighted the compound's ability to inhibit carboxylesterase (CaE) activity in vitro, which could have implications for drug metabolism and detoxification processes in humans.

Q & A

Q. What are the key considerations for synthesizing 2-(Pyrrolidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione in a laboratory setting?

- Methodological Answer : Synthesis requires multi-step strategies to construct the thiazinane-dione core and incorporate the pyrrolidine moiety. Key steps include:

- Catalyst selection : Use of potassium carbonate as a base to facilitate nucleophilic substitution or condensation reactions (e.g., as in pyrrolidine derivative synthesis) .

- Solvent optimization : Polar aprotic solvents like DMF or n-butanol under controlled heating (e.g., 150°C for 20 hours) improve reaction efficiency .

- Reaction monitoring : Thin-layer chromatography (TLC) is critical to track progress and confirm completion before workup .

- Purification : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by drying (MgSO₄) and solvent evaporation under reduced pressure ensures product isolation .

Q. How can researchers characterize the purity and structural integrity of 2-(Pyrrolidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (e.g., DMSO-d₆) identifies proton environments, such as aromatic protons (δ 7.6–6.7 ppm) and alkyl chain resonances (δ 3.3–1.9 ppm), confirming regiochemistry .

- Elemental analysis : Combustion analysis (e.g., %N determination) validates stoichiometric purity .

- Chromatography : GC or HPLC with >98% purity thresholds ensures minimal impurities .

- Melting point determination : Consistency with literature values confirms crystalline integrity .

Advanced Research Questions

Q. What methodologies are recommended for optimizing the reaction yield of 2-(Pyrrolidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione under varying catalytic conditions?

- Methodological Answer :

- Catalyst screening : Test transition-metal catalysts (e.g., Pd or Cu) for cross-coupling steps or Lewis acids (e.g., ZnCl₂) for cyclization. Compare yields via HPLC .

- Solvent effects : Evaluate polar vs. non-polar solvents (e.g., DMF vs. toluene) to balance solubility and reaction rate .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 20 hours to 1–2 hours) while maintaining >90% yield, as demonstrated in similar heterocyclic systems .

- DoE (Design of Experiments) : Use factorial designs to assess interactions between temperature, catalyst loading, and solvent ratios .

Q. How can contradictory spectroscopic data be resolved when analyzing 2-(Pyrrolidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione derivatives?

- Methodological Answer :

- Multi-spectral correlation : Cross-validate NMR, IR, and mass spectrometry data to resolve ambiguities (e.g., distinguishing regioisomers) .

- Computational validation : Perform Density Functional Theory (DFT) calculations to simulate NMR chemical shifts or IR vibrational modes, aligning theoretical predictions with experimental results .

- X-ray crystallography : Resolve absolute configuration for crystalline derivatives to eliminate structural uncertainty .

Q. What computational chemistry approaches are suitable for predicting the reactivity of 2-(Pyrrolidin-3-yl)-1λ⁶,2-thiazinane-1,1-dione in novel reactions?

- Methodological Answer :

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular dynamics (MD) simulations : Model solvent interactions and transition states to optimize reaction pathways (e.g., cyclization barriers) .

- Docking studies : If targeting biological applications, simulate binding affinities with protein targets (e.g., enzymes) to guide functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.